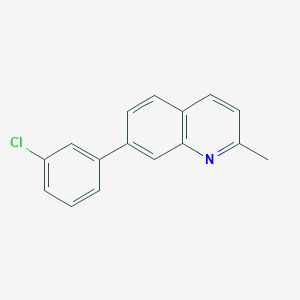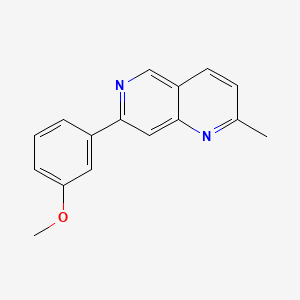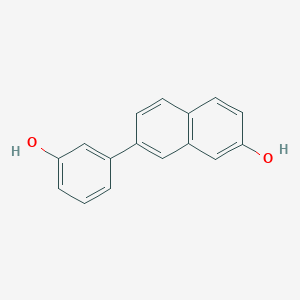
7-(3,5-Dihydroxyphenyl)naphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol is an organic compound with the molecular formula C16H12O4. This compound features a naphthalene core substituted with hydroxyl groups at positions 1 and 3, and a phenyl ring substituted with hydroxyl groups at positions 3 and 5. The presence of multiple hydroxyl groups makes this compound a polyphenol, which is known for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol can be achieved through several synthetic routes. One common method involves the coupling of a naphthalene derivative with a phenol derivative under controlled conditions. For instance, a Friedel-Crafts alkylation reaction can be employed, where a naphthalene derivative reacts with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process may include recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Formation of naphthoquinones and phenylquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This compound may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxynaphthalene: Similar structure but lacks the phenyl ring substitution.
1,5-Dihydroxynaphthalene: Similar structure with hydroxyl groups at different positions.
1,7-Dihydroxynaphthalene: Similar structure with hydroxyl groups at different positions
Uniqueness
7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol is unique due to the presence of both naphthalene and phenyl rings with multiple hydroxyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-(3,5-dihydroxyphenyl)naphthalene-1,3-diol |
InChI |
InChI=1S/C16H12O4/c17-12-4-11(5-13(18)7-12)9-1-2-10-3-14(19)8-16(20)15(10)6-9/h1-8,17-20H |
InChI Key |
VMEOGCASIHYHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)O)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



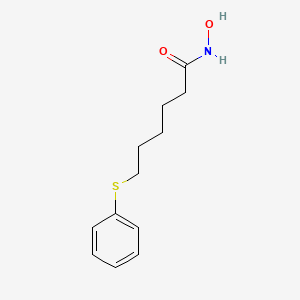
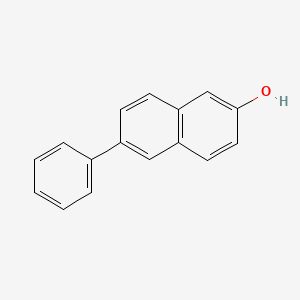
![6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B10845403.png)
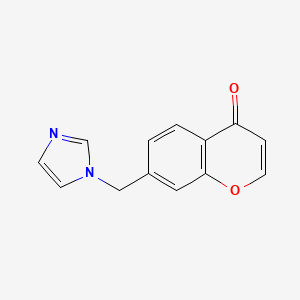
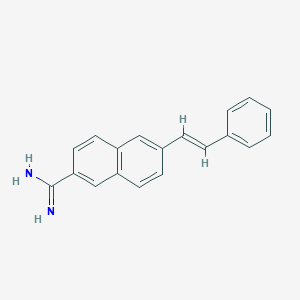
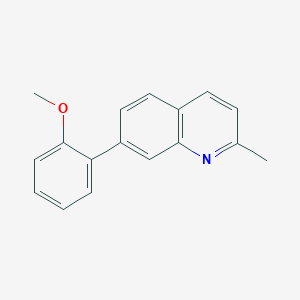
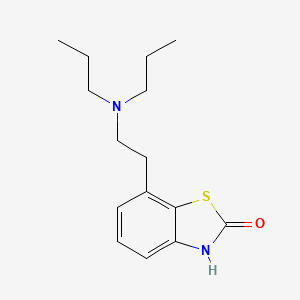

![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)

